molecular formula C16H15NO5 B2680022 Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate CAS No. 886496-55-5

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2680022
CAS No.: 886496-55-5
M. Wt: 301.298
InChI Key: BDJANNYFODFNPN-RMKNXTFCSA-N
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Description

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor, followed by coupling with the furan ring. This step often requires the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group. This is typically achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the ester moiety. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones, while oxidation of the nitrophenyl group can produce nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group yields the corresponding aniline derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to undergo polymerization reactions makes it useful in the synthesis of novel polymers with specific properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

    Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its interaction with biological targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate can be compared with other furan derivatives and nitrophenyl compounds:

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate is a compound belonging to the class of furan derivatives, characterized by its unique structure that includes a furan ring, a nitrophenyl group, and an ethyl acrylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO5C_{16}H_{15}NO_{5}, with a molecular weight of approximately 301.29 g/mol. The presence of both methyl and nitro substituents on the phenyl ring significantly influences its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • Anticancer Potential : Research suggests that furan derivatives can inhibit cancer cell proliferation. This compound may interact with specific cellular targets, potentially leading to apoptosis in cancer cells through mechanisms involving redox reactions facilitated by the nitro group .
  • Anti-inflammatory Effects : The compound's structural features allow for interactions with inflammatory pathways, which could lead to the development of new anti-inflammatory agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, similar to other furan-based compounds .
  • Redox Reactions : The nitro group in the structure could participate in redox reactions, enhancing its reactivity and potential interactions with biological targets .

Comparative Analysis

A comparative analysis of this compound with other related compounds highlights its unique features:

Compound NameStructureUnique Features
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylateStructureContains chloro and nitro groups, influencing reactivity
Ethyl 3-(furan-2-yl)propionateStructureLacks complex substituents, differing chemical properties
(2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acidStructureVariation in electronic properties and reactivity patterns

This table illustrates how this compound stands out due to its combination of both methyl and nitro groups on the phenyl ring, which significantly influences its reactivity compared to other similar compounds.

Case Studies

Several studies have investigated the biological activity of furan derivatives similar to this compound:

  • Antimicrobial Evaluation : A study evaluated various furan derivatives for their antimicrobial activities, revealing that certain compounds exhibited potent activity against a range of bacterial strains, supporting the potential of this class of compounds in developing new antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer properties of furan-based compounds, demonstrating that they could induce apoptosis in cancer cells through specific signaling pathways, thus highlighting their therapeutic potential in oncology .

Properties

IUPAC Name

ethyl (E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-13-5-8-15(22-13)14-7-4-12(17(19)20)10-11(14)2/h4-10H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJANNYFODFNPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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